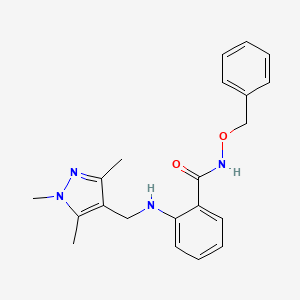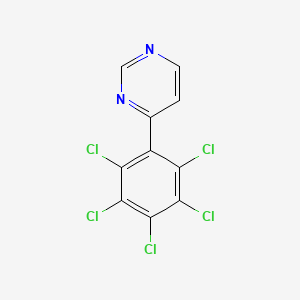
4-(Perchlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Perchlorophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a perchlorophenyl group Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and have significant biological and medicinal importance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perchlorophenyl)pyrimidine typically involves the reaction of pyrimidine derivatives with perchlorophenyl reagents. One common method includes the use of Vilsmeier reagent, which is prepared from a non-phosphorus reagent and N,N-Dimethylformamide (DMF) in an aprotic solvent. The reaction proceeds through chlorination, where 4-hydroxy-pyrimidine is converted to 4-chloro-pyrimidine, followed by substitution with perchlorophenyl reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, reduced pressure concentration, and recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 4-(Perchlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki coupling partners.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
4-(Perchlorophenyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-(Perchlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with DNA synthesis. For instance, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
類似化合物との比較
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(4-Benzyloxy)phenylpyrimidine
- 4-(3-Chlorophenyl)pyrimidine
Comparison: Compared to similar compounds, it may exhibit unique biological activities and improved pharmacokinetic properties .
特性
分子式 |
C10H3Cl5N2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
4-(2,3,4,5,6-pentachlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H3Cl5N2/c11-6-5(4-1-2-16-3-17-4)7(12)9(14)10(15)8(6)13/h1-3H |
InChIキー |
CRZBFDWZBHTTMG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CN=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


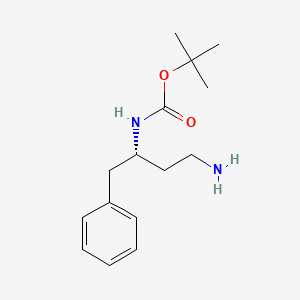
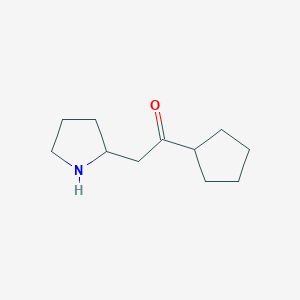
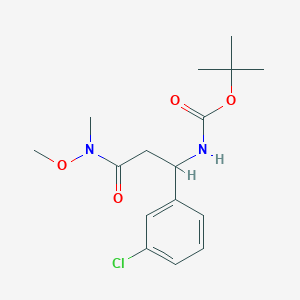
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
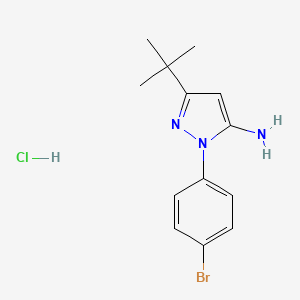

![1-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropan-2-ol](/img/structure/B15243922.png)
![Benzyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B15243924.png)

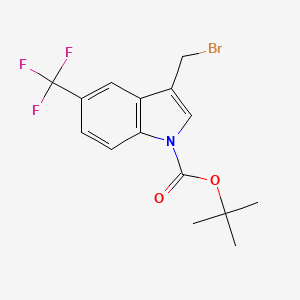

![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
